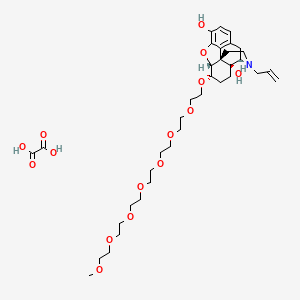![molecular formula C21H28Cl2N4O B560190 N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride](/img/structure/B560190.png)
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride
Übersicht
Beschreibung
DDP-38003 (dihydrochloride) is a novel, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1). It has an IC50 value of 84 nanomolar, making it a potent inhibitor.
Vorbereitungsmethoden
The synthesis of DDP-38003 (dihydrochloride) involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as cyclization, amination, and coupling reactions. The final product is obtained by the reaction of the intermediate with hydrochloric acid to form the dihydrochloride salt .
This may include the use of advanced techniques such as continuous flow synthesis and process intensification .
Analyse Chemischer Reaktionen
DDP-38003 (Dihydrochlorid) unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Nucleophile Substitutionsreaktionen können eingesetzt werden, um verschiedene Substituenten in das Molekül einzuführen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Natriumazid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
DDP-38003 (Dihydrochlorid) hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Histondemethylasen und ihre Rolle bei der Genregulation zu untersuchen.
Biologie: Forscher verwenden diese Verbindung, um die biologischen Funktionen von KDM1A und seine Beteiligung an verschiedenen zellulären Prozessen zu untersuchen.
Medizin: DDP-38003 (Dihydrochlorid) wird als potenzieller Therapeutikum für die Behandlung von Krebs, insbesondere solcher, die gegenüber konventionellen Therapien resistent sind, untersucht.
Industrie: Es wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf epigenetische Regulatoren abzielen
Wirkmechanismus
Der Wirkmechanismus von DDP-38003 (Dihydrochlorid) beinhaltet die Hemmung der Histon-Lysin-spezifischen Demethylase 1A (KDM1A). Dieses Enzym ist für die Demethylierung von Histonproteinen verantwortlich, was eine entscheidende Rolle bei der Regulierung der Genexpression spielt. Durch die Hemmung von KDM1A verhindert DDP-38003 (Dihydrochlorid) die Entfernung von Methylgruppen von Histonen, was zu Veränderungen der Chromatinstruktur und der Genexpression führt. Dies kann zur Unterdrückung des Wachstums und der Proliferation von Krebszellen führen .
Wirkmechanismus
The mechanism of action of DDP-38003 (dihydrochloride) involves the inhibition of histone lysine-specific demethylase 1A (KDM1A). This enzyme is responsible for the demethylation of histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting KDM1A, DDP-38003 (dihydrochloride) prevents the removal of methyl groups from histones, leading to changes in chromatin structure and gene expression. This can result in the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
DDP-38003 (Dihydrochlorid) ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner hohen Potenz und oralen Bioverfügbarkeit einzigartig. Ähnliche Verbindungen umfassen:
GSK-LSD1 Dihydrochlorid: Ein weiterer potenter Inhibitor von KDM1A mit einem IC50-Wert von 16 Nanomolar.
OG-L002: Ein selektiver LSD1-Inhibitor mit einem IC50-Wert von 20 Nanomolar.
(rel)-Tranylcypromin D5 Hydrochlorid: Ein irreversibler, nicht selektiver Inhibitor der Monoaminoxidase, der zur Behandlung von Depressionen eingesetzt wird
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Potenz, Selektivität und therapeutischen Anwendung. DDP-38003 (Dihydrochlorid) zeichnet sich durch seine spezifische Hemmung von KDM1A und sein Potenzial als orales Antitumormittel aus .
Eigenschaften
IUPAC Name |
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O.2ClH/c1-24-10-12-25(13-11-24)18-8-4-16(5-9-18)21(26)23-17-6-2-15(3-7-17)19-14-20(19)22;;/h2-9,19-20H,10-14,22H2,1H3,(H,23,26);2*1H/t19-,20+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSFENIQYFFMGC-HUQPAIQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4CC4N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[C@@H]4C[C@H]4N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride](/img/structure/B560115.png)






